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Compound of Interest

Compound Name: Butylamine

Cat. No.: B146782 Get Quote

Spectroscopic Profile of n-Butylamine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of n-butylamine (butan-1-amine), a primary aliphatic amine with the chemical

formula CH₃(CH₂)₃NH₂. This document details the compound's characteristic signatures in

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering

valuable data and methodologies for its identification and characterization in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

n-butylamine. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different

chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of n-butylamine in deuterated chloroform (CDCl₃) typically exhibits four

distinct signals corresponding to the protons on the four carbon atoms and the amine group.

The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom,

leading to a downfield shift for the protons on the α-carbon.
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Table 1: ¹H NMR Spectroscopic Data for n-Butylamine in CDCl₃

Protons
Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration

-CH₃ (C4) ~0.92 Triplet (t) ~7.3 3H

-CH₂- (C3) ~1.35 Sextet ~7.4 2H

-CH₂- (C2) ~1.43 Quintet ~7.2 2H

-CH₂- (C1) ~2.68 Triplet (t) ~7.1 2H

-NH₂ ~1.77 Singlet (broad) - 2H

Note: The chemical shift of the -NH₂ protons can be variable and is often observed as a broad

singlet due to quadrupole broadening and chemical exchange. Its integration corresponds to

two protons.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of n-butylamine in CDCl₃ displays four signals, each

corresponding to one of the four carbon atoms in the butyl chain.

Table 2: ¹³C NMR Spectroscopic Data for n-Butylamine in CDCl₃

Carbon Atom Chemical Shift (δ) (ppm)

C4 (-CH₃) ~13.9

C3 (-CH₂) ~20.4

C2 (-CH₂) ~36.5

C1 (-CH₂-) ~42.2

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of n-butylamine exhibits characteristic absorption bands corresponding to the

vibrational modes of its amine and alkyl groups.

Table 3: Key IR Absorption Bands for n-Butylamine

Wavenumber (cm⁻¹) Vibrational Mode Description

3370 & 3290 N-H Stretch

Two distinct peaks

characteristic of a primary

amine (asymmetric and

symmetric stretching)[1]

2950 - 2850 C-H Stretch
Strong absorptions from the

alkyl chain

1650 - 1580 N-H Bend (Scissoring)

Characteristic bending

vibration of the primary amine

group

1465 C-H Bend (Scissoring) Methylene group bending

1380 C-H Bend (Rocking) Methyl group bending

1250 - 1020 C-N Stretch

Stretching vibration of the

carbon-nitrogen bond in an

aliphatic amine[2]

910 - 665 N-H Wag
Broad absorption characteristic

of primary amines[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For n-butylamine, with a molecular weight of 73.14 g/mol , the mass spectrum

shows a molecular ion peak and characteristic fragment ions. The fragmentation is dominated

by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4]

Table 4: Mass Spectrometry Data for n-Butylamine
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m/z Relative Abundance (%) Fragment Ion

73 ~5
[CH₃(CH₂)₃NH₂]⁺ (Molecular

Ion)

58 ~12 [CH₃CH₂CH=NH₂]⁺

44 ~100 [CH₂=NH₂]⁺ (Base Peak)

30 ~100 [CH₂NH₂]⁺ (Base Peak)

28 ~25 [C₂H₄]⁺

Note: The base peak is the most intense peak in the mass spectrum and is assigned a relative

abundance of 100%. In many sources, the base peak for n-butylamine is cited as m/z 30,

resulting from the alpha-cleavage and loss of a propyl radical.[4]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 10-20 mg of n-butylamine in 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45°

pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16

scans for a good signal-to-noise ratio.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals and determine the coupling constants.

¹³C NMR Data Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30° pulse angle, an acquisition time of 2 seconds, and a

relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required due

to the low natural abundance of ¹³C.

Process the FID with an exponential window function and Fourier transform.

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one drop of neat n-butylamine onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

Data Acquisition (FT-IR):

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b146782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of n-butylamine into the mass spectrometer via a direct insertion

probe or a gas chromatography (GC) inlet. For liquid samples, a heated inlet system is used

to vaporize the sample.

Data Acquisition (EI-MS):

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and a generalized workflow for spectroscopic analysis.
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Spectroscopic Analysis of n-Butylamine
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Caption: Relationship between spectroscopic techniques and the structural information they

provide for n-butylamine.
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General Spectroscopic Experimental Workflow
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Caption: A generalized workflow for conducting spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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